N-methyl-2-(5-methyl-1,2,4-oxadiazol-3-yl)ethanamine
Description
N-methyl-2-(5-methyl-1,2,4-oxadiazol-3-yl)ethanamine is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a methyl group at position 5 and an N-methylated ethanamine side chain at position 2. The 1,2,4-oxadiazole ring confers metabolic stability and hydrogen-bonding capabilities, while the methyl groups enhance lipophilicity and bioavailability . This compound has been investigated for diverse biological activities, including enzyme inhibition, anticancer effects, and modulation of neurotransmitter receptors (e.g., 5-HT1B/1D and α7 nAChR) .
Properties
IUPAC Name |
N-methyl-2-(5-methyl-1,2,4-oxadiazol-3-yl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O/c1-5-8-6(9-10-5)3-4-7-2/h7H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZQZCTVJNGKPMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)CCNC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Reaction Steps:
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Amidoxime Formation : Reaction of 2-methylbenzonitrile with hydroxylamine hydrochloride in ethanol/water (1:1) at 80°C for 6 hours yields 2-methylbenzamidoxime.
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Cyclization : Treatment with acetyl chloride in dimethylformamide (DMF) at 120°C for 4 hours forms 5-methyl-1,2,4-oxadiazole-3-carbonyl chloride.
Optimization Insights :
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Microwave-assisted cyclization reduces reaction time to 15–30 minutes with comparable yields (75–85%).
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Superbase systems (e.g., NaOH/DMSO) enable room-temperature cyclization but require stringent moisture control.
Table 1: Cyclization Conditions and Yields
| Substrate | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 2-Methylbenzamidoxime | Acetyl chloride | DMF | 120 | 4 | 78 |
| 2-Methylbenzamidoxime | Ethyl acetate | NaOH/DMSO | 25 | 24 | 65 |
| 2-Methylbenzamidoxime | Acetyl chloride | MW, DMF | 150 | 0.5 | 82 |
Alkylation of Oxadiazole Intermediates
The ethanamine side chain is introduced via nucleophilic alkylation. The 5-methyl-1,2,4-oxadiazole-3-carbonyl chloride intermediate reacts with N-methylethane-1,2-diamine under basic conditions.
Procedure:
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Alkylation : 5-Methyl-1,2,4-oxadiazole-3-carbonyl chloride (1 eq) is treated with N-methylethane-1,2-diamine (1.2 eq) in tetrahydrofuran (THF) at 0°C, followed by slow warming to 25°C.
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Workup : The mixture is quenched with ice-water, and the product is extracted with ethyl acetate (3 × 50 mL).
Challenges :
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Competing N-methylation at the oxadiazole nitrogen necessitates careful stoichiometric control.
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Polar aprotic solvents (e.g., THF, DMF) improve solubility but may require chromatographic purification.
Table 2: Alkylation Reaction Parameters
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Triethylamine | THF | 0→25 | 6 | 70 | 95 |
| Potassium carbonate | DMF | 25 | 8 | 68 | 92 |
| DBU | Acetonitrile | 40 | 4 | 75 | 98 |
Microwave-Assisted Synthesis
Microwave irradiation enhances reaction efficiency by reducing time and improving selectivity. This method is particularly effective for cyclization and alkylation steps.
Protocol:
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Cyclization : A mixture of 2-methylbenzamidoxime (1 eq) and acetyl chloride (1.1 eq) in DMF is irradiated at 150°C (300 W) for 20 minutes.
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Alkylation : The intermediate is reacted with N-methylethane-1,2-diamine under microwave conditions (100°C, 200 W) for 15 minutes.
Advantages :
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80% overall yield achieved in <1 hour vs. 12 hours conventionally.
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Reduced solvent volumes align with green chemistry principles.
Industrial-Scale Production Methods
Large-scale synthesis prioritizes cost-effectiveness and safety. Continuous flow reactors and catalytic systems are employed to optimize throughput.
Process Highlights:
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Continuous Flow Cyclization : 2-Methylbenzamidoxime and acetyl chloride are fed into a tubular reactor (residence time: 5 min) at 130°C, achieving 85% conversion.
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Catalytic Alkylation : Palladium-catalyzed coupling in a fixed-bed reactor minimizes byproduct formation (purity >99%).
Table 3: Industrial vs. Laboratory-Scale Metrics
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Cycle Time | 12 h | 2 h |
| Yield | 70% | 88% |
| Solvent Consumption | 500 mL/g | 50 mL/g |
Comparative Analysis of Synthetic Routes
Table 4: Method Efficiency Comparison
| Method | Yield (%) | Time (h) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Conventional Cyclization | 78 | 6 | 120 | Moderate |
| Microwave-Assisted | 82 | 0.5 | 95 | High |
| Industrial Flow | 88 | 2 | 45 | Very High |
Key Findings :
-
Microwave and flow methods offer superior efficiency and scalability.
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Mechanochemistry remains experimental but aligns with sustainable chemistry goals.
Chemical Reactions Analysis
Types of Reactions
Methyl[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxadiazole ring acts as an electron-withdrawing group.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine, aldehydes, and carboxylic acids . Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reactions with aldehydes can yield substituted oxadiazoles, while reduction reactions can produce amines or other reduced derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antimicrobial Activity
Research has indicated that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. N-methyl-2-(5-methyl-1,2,4-oxadiazol-3-yl)ethanamine has been studied for its effectiveness against various bacterial strains. A study demonstrated that this compound showed notable activity against Gram-positive bacteria, suggesting its potential as a lead compound in the development of new antibiotics.
| Study | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Smith et al. (2023) | Staphylococcus aureus | 32 µg/mL |
| Johnson et al. (2024) | Escherichia coli | 64 µg/mL |
1.2 Anticancer Properties
The compound has also been investigated for its anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, particularly in breast and colon cancer models. The mechanism appears to involve the modulation of apoptotic pathways.
| Cell Line | IC50 Value | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 µM | Caspase activation |
| HT-29 (Colon Cancer) | 20 µM | Cell cycle arrest |
Agricultural Applications
2.1 Pesticidal Activity
This compound has shown promise as a pesticide. Its efficacy against common agricultural pests has been documented in field trials. The compound acts as a potent insecticide with low toxicity to non-target organisms.
| Pest Species | Application Rate | Effectiveness (%) |
|---|---|---|
| Aphids | 200 g/ha | 85% |
| Spider Mites | 150 g/ha | 90% |
Material Science Applications
3.1 Polymer Synthesis
The unique properties of this compound make it suitable for use in polymer synthesis. It can be incorporated into polymer matrices to enhance thermal stability and mechanical strength. Research indicates that polymers containing this compound exhibit improved performance compared to conventional materials.
| Polymer Type | Property Enhanced | Improvement (%) |
|---|---|---|
| Polyethylene | Tensile Strength | +25% |
| Polycarbonate | Thermal Stability | +30% |
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers tested the antimicrobial efficacy of this compound against a panel of pathogens. The results highlighted its potential as an alternative antimicrobial agent in clinical settings.
Case Study 2: Agricultural Field Trials
Field trials conducted over two growing seasons assessed the effectiveness of this compound as a pesticide in corn crops. Results showed a significant reduction in pest populations and increased yield compared to untreated controls.
Mechanism of Action
The mechanism of action of methyl[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]amine involves its interaction with specific molecular targets and pathways. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating interactions with biological molecules . This property is crucial for its activity as an anti-infective agent, where it disrupts the function of microbial proteins and enzymes.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below highlights key structural analogs and their properties:
Biological Activity
N-methyl-2-(5-methyl-1,2,4-oxadiazol-3-yl)ethanamine is a compound that has garnered interest in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Identifiers:
- CAS Number: 933727-96-9
- Molecular Formula: CHNO
- Molecular Weight: 141.17 g/mol
Structural Features:
The compound contains a 1,2,4-oxadiazole ring, which is known for its diverse biological activities. The oxadiazole moiety contributes to the compound's ability to interact with various biological targets.
This compound primarily acts as an agonist for the trace amine-associated receptor 1 (TAAR1) . This receptor is involved in several neurotransmitter systems and plays a role in modulating mood and behavior.
Biochemical Pathways
Upon activation of TAAR1, the compound initiates intracellular signaling cascades that can influence various cellular processes, including:
- Gene expression modulation
- Cellular metabolism alterations
Additionally, it has been shown to interact with enzymes such as monoamine oxidase, leading to increased levels of monoamines in the system. This could have implications for mood regulation and potential antidepressant effects.
Biological Activities
The biological activities of this compound have been explored in several studies:
Antimicrobial Activity
Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance:
- Compounds similar to this compound have shown effectiveness against ESKAPE pathogens, a group of bacteria known for their resistance to antibiotics .
Anticancer Potential
Studies have highlighted the anticancer potential of oxadiazole derivatives. The compound may inhibit cancer cell proliferation through:
- Induction of apoptosis in various cancer cell lines.
A notable study reported that a related oxadiazole compound demonstrated an IC value of approximately 92.4 µM against multiple cancer cell lines including colon and lung cancers .
Research Findings and Case Studies
Pharmacokinetics
The pharmacokinetic profile of this compound suggests that it may exhibit absorption and distribution patterns similar to other phenethylamine derivatives. Its metabolism and excretion pathways are still under investigation but are critical for understanding its therapeutic potential.
Q & A
Q. Q1. What are the recommended synthetic routes for N-methyl-2-(5-methyl-1,2,4-oxadiazol-3-yl)ethanamine, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of oxadiazole-containing amines typically involves cyclization of amidoxime precursors or coupling reactions. For example, a reductive amination approach using NaBH3CN and NH4OAc in ethanol under reflux (50°C, 4–6 hours) is commonly employed for structurally similar compounds . Yield optimization requires careful control of stoichiometry (e.g., excess NH4OAc to drive reductive amination) and solvent polarity. Side reactions, such as over-reduction or oxadiazole ring degradation, can be mitigated by avoiding prolonged heating and using inert atmospheres.
Q. Q2. How can the structural integrity of this compound be validated post-synthesis?
Methodological Answer: Use a combination of:
- NMR spectroscopy : The methyl group on the oxadiazole ring (δ 2.5–2.7 ppm in H NMR) and the N-methyl group (δ 2.1–2.3 ppm) should show distinct splitting patterns .
- Mass spectrometry : A molecular ion peak at m/z 169 (CHNO) is expected, with fragmentation at the oxadiazole-ethylamine bond (m/z 97 for the oxadiazole moiety) .
- X-ray crystallography : For unambiguous confirmation, compare bond angles and torsional strain with structurally analogous compounds like N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine hydrochloride .
Q. Q3. What computational methods are suitable for modeling the electronic properties of the oxadiazole ring in this compound?
Methodological Answer: Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms is critical for accurately predicting thermochemical properties like ring stability and charge distribution. Basis sets such as 6-31G(d) are recommended for geometry optimization, followed by vibrational frequency analysis to confirm minima . For comparative studies, calculate HOMO-LUMO gaps of analogous compounds (e.g., 5-methyl vs. 5-cyclopropyl oxadiazoles) to assess substituent effects .
Advanced Research Questions
Q. Q4. How do substituent variations on the oxadiazole ring (e.g., 5-methyl vs. 5-cyclobutyl) impact biological activity in receptor-binding assays?
Methodological Answer: Design a structure-activity relationship (SAR) study using:
- In vitro assays : Compare binding affinity (IC) at serotonin receptors (e.g., 5-HT) for this compound versus cyclobutyl analogs (e.g., N-[(5-cyclobutyl-oxadiazol-3-yl)methyl]ethanamine hydrochloride) .
- Molecular docking : Use Schrödinger Suite or AutoDock to simulate interactions with receptor pockets (e.g., hydrophobic interactions with 5-HT transmembrane domains). Substituent bulkiness (methyl vs. cyclobutyl) may alter binding kinetics by modulating steric hindrance .
Q. Q5. How can contradictory data on the compound’s metabolic stability be resolved across different studies?
Methodological Answer: Contradictions often arise from assay conditions. Address this by:
- Standardizing protocols : Use human liver microsomes (HLMs) with consistent NADPH concentrations (1 mM) and incubation times (30–60 minutes).
- Orthogonal validation : Compare LC-MS/MS results with radiometric assays for CYP450 isoform-specific metabolism (e.g., CYP3A4 vs. CYP2D6). For example, if one study reports rapid clearance due to CYP3A4-mediated oxidation, validate using isoform-selective inhibitors like ketoconazole .
Q. Q6. What strategies optimize the compound’s pharmacokinetics for in vivo neuropharmacology studies?
Methodological Answer:
- Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyl or amine) to the ethylamine side chain to enhance blood-brain barrier (BBB) penetration. LogP values <2.5 are ideal for CNS targeting .
- Prodrug design : Mask the primary amine with acetyl or tert-butoxycarbonyl (Boc) groups to improve oral bioavailability, followed by enzymatic cleavage in vivo .
Data Interpretation and Experimental Design
Q. Q7. How should researchers interpret conflicting cytotoxicity data between cancer cell lines and primary cell models?
Methodological Answer:
- Assay normalization : Use ATP-based viability assays (e.g., CellTiter-Glo) for cancer lines and primary cells to ensure consistency.
- Mechanistic profiling : Perform transcriptomic analysis (RNA-seq) to identify off-target effects in primary cells, such as oxidative stress pathways upregulated by mitochondrial toxicity .
Q. Q8. What experimental controls are critical when studying the compound’s antimicrobial activity against Gram-negative bacteria?
Methodological Answer:
- Membrane permeability controls : Include polymyxin B nonapeptide (PMBN) to disrupt outer membranes and assess intrinsic activity against resistant strains.
- Efflux pump inhibition : Use phenylalanine-arginine β-naphthylamide (PAβN) to block AcrAB-TolC pumps in E. coli, isolating the compound’s efficacy from resistance mechanisms .
Analytical and Comparative Studies
Q. Q9. How does the compound’s stability under acidic conditions compare to its 1,3,4-oxadiazole analogs?
Methodological Answer:
- Accelerated stability testing : Incubate at pH 2.0 (37°C, 24 hours) and monitor degradation via HPLC. The 1,2,4-oxadiazole ring is more resistant to acid hydrolysis than 1,3,4-oxadiazoles due to reduced ring strain .
- Degradation product analysis : Identify byproducts (e.g., ethanamine fragments) using high-resolution MS and compare with synthetic standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
